molecular formula C16H8N6 B11454410 2-(1-Amino-2,2-dicyanoethenyl)-3-phenylcyclopropane-1,1,2-tricarbonitrile

2-(1-Amino-2,2-dicyanoethenyl)-3-phenylcyclopropane-1,1,2-tricarbonitrile

Cat. No.: B11454410
M. Wt: 284.27 g/mol
InChI Key: NSPBUAORZVCLAY-UHFFFAOYSA-N
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Description

2-(1-Amino-2,2-dicyanoethenyl)-3-phenylcyclopropane-1,1,2-tricarbonitrile is a complex organic compound characterized by its unique cyclopropane ring structure and multiple cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,2-dicyanoethenyl)-3-phenylcyclopropane-1,1,2-tricarbonitrile typically involves the reaction of malononitrile with sodium dicyanamide under elevated temperatures . The process requires careful control of reaction conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2,2-dicyanoethenyl)-3-phenylcyclopropane-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the formation of amines and other derivatives.

    Substitution: The cyano groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include secondary amines, tertiary amines, and various oxidizing and reducing agents . The reaction conditions vary depending on the desired product but often involve heating and the use of solvents.

Major Products Formed

The major products formed from these reactions include imino derivatives, cyano-substituted compounds, and various amines .

Scientific Research Applications

2-(1-Amino-2,2-dicyanoethenyl)-3-phenylcyclopropane-1,1,2-tricarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2,2-dicyanoethenyl)-3-phenylcyclopropane-1,1,2-tricarbonitrile involves interactions with various molecular targets. The compound’s multiple cyano groups and cyclopropane ring structure allow it to participate in a range of chemical reactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2,2-dicyanoethenyl derivatives: These compounds share similar structural features and reactivity.

    Cyclopropane derivatives: Compounds with cyclopropane rings exhibit similar chemical behaviors.

Uniqueness

2-(1-Amino-2,2-dicyanoethenyl)-3-phenylcyclopropane-1,1,2-tricarbonitrile is unique due to its combination of a cyclopropane ring with multiple cyano groups, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C16H8N6

Molecular Weight

284.27 g/mol

IUPAC Name

2-(1-amino-2,2-dicyanoethenyl)-3-phenylcyclopropane-1,1,2-tricarbonitrile

InChI

InChI=1S/C16H8N6/c17-6-12(7-18)14(22)16(10-21)13(15(16,8-19)9-20)11-4-2-1-3-5-11/h1-5,13H,22H2

InChI Key

NSPBUAORZVCLAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(C#N)C(=C(C#N)C#N)N)(C#N)C#N

Origin of Product

United States

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